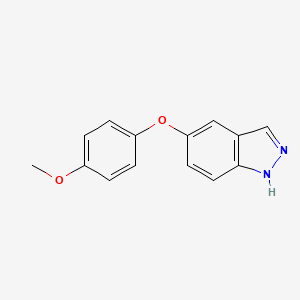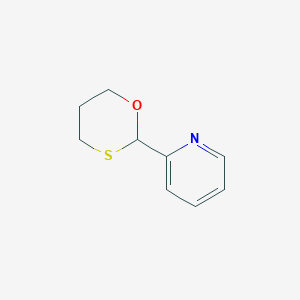
2-(1,3-oxathian-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-oxathian-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxathiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-oxathian-2-yl)pyridine typically involves the reaction of pyridine derivatives with oxathiane precursors. One common method includes the cyclization of pyridine-2-thiol with 1,3-dihaloalkanes under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-oxathian-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(1,3-oxathian-2-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-oxathian-2-yl)pyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxathiane ring can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrid-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of an oxathiane ring.
2-(Pyrid-2-yl)imidazole: Contains an imidazole ring, offering different electronic properties.
2-(Pyrid-2-yl)thiazole: Features a thiazole ring, which can influence its reactivity and biological activity.
Uniqueness
2-(1,3-oxathian-2-yl)pyridine is unique due to the presence of the oxathiane ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and offers potential advantages in drug development and material science .
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-(1,3-oxathian-2-yl)pyridine |
InChI |
InChI=1S/C9H11NOS/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h1-2,4-5,9H,3,6-7H2 |
InChI Key |
OEIGCLVGNFSWBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(SC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


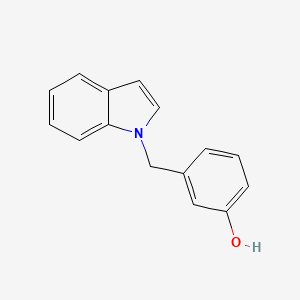
![2-(Methylamino)benzo[b]thiophene](/img/structure/B8376457.png)
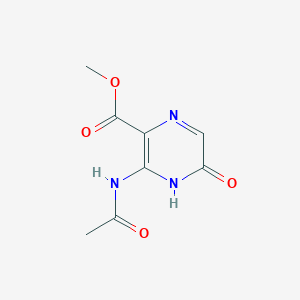
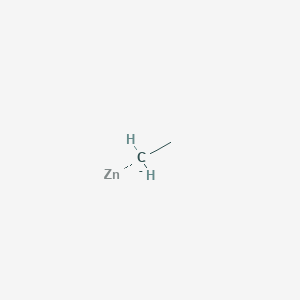
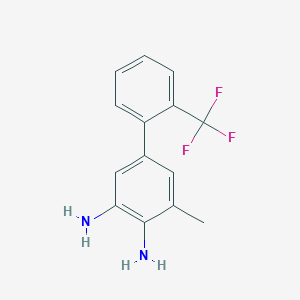
![3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B8376499.png)
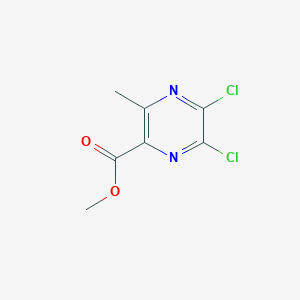

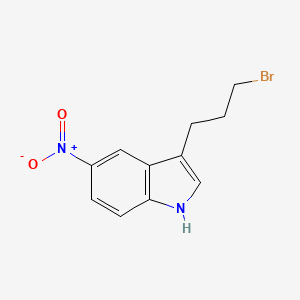
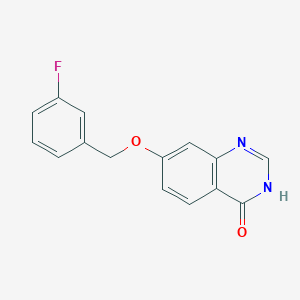
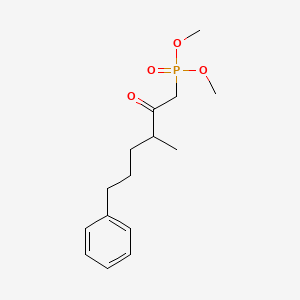
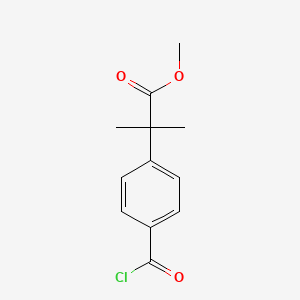
![8-cyclohexyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B8376535.png)
